N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methoxy, and tribromo substituents, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4,6-tribromoaniline in the presence of acetohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tribromo substituents may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- 4-Hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its combination of hydroxy, methoxy, and tribromo substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C16H14Br3N3O3 |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H14Br3N3O3/c1-25-14-4-9(2-3-13(14)23)7-21-22-15(24)8-20-16-11(18)5-10(17)6-12(16)19/h2-7,20,23H,8H2,1H3,(H,22,24)/b21-7+ |
InChI Key |
YBHXSPUAJVESPB-QPSGOUHRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
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